molecular formula C9H13NO B13809201 Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide (9CI)

Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide (9CI)

Cat. No.: B13809201
M. Wt: 151.21 g/mol
InChI Key: LUWRQSKRERYXNM-UHFFFAOYSA-N
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Description

Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide (9CI) is a heterocyclic organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, characterized by the presence of ethyl and dimethyl groups at the 4th and 2nd, 6th positions, respectively, along with an oxide group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide typically involves the oxidation of Pyridine, 4-ethyl-2,6-dimethyl-. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide involves its interaction with molecular targets through its oxide group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • Pyridine, 4-ethyl-, 1-oxide
  • Pyridine, 2-ethyl-4,6-dimethyl-
  • Pyridine, 4-ethyl-2,6-dimethyl-

Comparison: Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide is unique due to the presence of the oxide group at the nitrogen atom, which imparts distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-ethyl-2,6-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C9H13NO/c1-4-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3

InChI Key

LUWRQSKRERYXNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=[N+](C(=C1)C)[O-])C

Origin of Product

United States

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